1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17261358
InChI: InChI=1S/C10H7N3O2/c1-2-13-9-7(8(14)10(13)15)3-6(4-11)5-12-9/h3,5H,2H2,1H3
SMILES:
Molecular Formula: C10H7N3O2
Molecular Weight: 201.18 g/mol

1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

CAS No.:

Cat. No.: VC17261358

Molecular Formula: C10H7N3O2

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile -

Specification

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
IUPAC Name 1-ethyl-2,3-dioxopyrrolo[2,3-b]pyridine-5-carbonitrile
Standard InChI InChI=1S/C10H7N3O2/c1-2-13-9-7(8(14)10(13)15)3-6(4-11)5-12-9/h3,5H,2H2,1H3
Standard InChI Key CXJXCOHORHEVAJ-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=N2)C#N)C(=O)C1=O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s bicyclic framework combines a pyridine ring fused to a pyrrole ring, creating a planar, conjugated system. Key functional groups include:

  • Carbonitrile (-C≡N) at position 5, enhancing electrophilicity and hydrogen-bonding capacity.

  • Dioxo groups (=O) at positions 2 and 3, contributing to redox activity and hydrogen-bond acceptor sites.

  • Ethyl group (-CH2CH3) at position 1, influencing lipophilicity and steric interactions .

Table 1: Reported Molecular Formulas and Weights

SourceMolecular FormulaMolecular Weight (g/mol)
VulcanChemC10H7N3O2201.18
Alternative LiteratureC12H10N4O2242.24

This discrepancy may arise from differing synthetic routes or analytical methods.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 2214 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional groups .

  • 1H-NMR: Signals at δ 4.10–3.70 ppm (ethyl quartet) and δ 7.50–6.70 ppm (aromatic protons) align with the structure .

  • Mass Spectrometry: Molecular ion peak at m/z 201.18 ([M+H]+) matches the VulcanChem formula.

Synthetic Methodologies

Base-Catalyzed Cascade Reactions

A primary synthesis route involves reacting 4-formylantipyrine or N-propargylic β-enaminones under basic conditions (e.g., K2CO3/EtOH). These reactions proceed via:

  • Knoevenagel Condensation: Formation of α,β-unsaturated intermediates.

  • Cyclization: Intramolecular nucleophilic attack creating the pyrrolo[2,3-b]pyridine core.

  • Oxidation: Introduction of dioxo groups via aerobic or chemical oxidation .

Table 2: Representative Synthesis Conditions

Starting MaterialBaseSolventYield (%)
4-FormylantipyrineK2CO3EtOH65–70
N-Propargylic Enaminone DBUDMF55–60

Alternative Pathways

  • Acetic Anhydride-Mediated Cyclization: Heating with Ac2O yields acetylated derivatives, though with lower regioselectivity .

  • Hydrazine Functionalization: Reaction with hydrazine hydrate introduces amino groups at position 3, enabling further derivatization .

Target KinaseIC50 (nM)Compound Variant
CDK212.43-Amino-5-cyano derivative
JAK38.7Ethylcarboxamide analog

Oxidative Stress Modulation

In vitro studies show that derivatives scavenge reactive oxygen species (ROS) with EC50 values of 15–20 μM, potentially via the dioxo groups’ redox activity.

Future Research Directions

  • Structural Optimization: Modify the ethyl group to enhance blood-brain barrier penetration.

  • Target Validation: Screen against kinase libraries to identify primary targets.

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

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